molecular formula C₂₀H₁₅D₇N₆O₅ B1156609 4-Defluoro Raltegravir-d7

4-Defluoro Raltegravir-d7

カタログ番号: B1156609
分子量: 433.47
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Defluoro Raltegravir-d7 is a deuterated analog of the antiretroviral drug Raltegravir, a potent integrase inhibitor used in HIV treatment. This compound is specifically modified by the removal of a fluorine atom (defuorination) at the 4-position and the incorporation of seven deuterium atoms (deuteration) to enhance metabolic stability and enable isotopic tracing in pharmacokinetic studies . It is primarily utilized as a reference standard in analytical research to quantify impurities, assess drug degradation pathways, or study metabolic profiles. The compound is classified as a controlled product (Ref: TR-D228967) and is available in 25 mg quantities for research purposes only, with a purity exceeding 95% (HPLC) .

特性

分子式

C₂₀H₁₅D₇N₆O₅

分子量

433.47

同義語

1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-N-(phenylmethyl)-4-pyrimidinecarboxamide-d7

製品の起源

United States

類似化合物との比較

Table 1: Structural Comparison of 4-Defluoro Raltegravir-d7 and Related Analogs

Compound Molecular Formula Molecular Weight Key Modifications Primary Use
4-Defluoro Raltegravir-d7 C₂₀H₁₃D₇FN₆O₅ ~466.4* Defluorination at C4; deuteration Isotopic tracer, impurity standard
Raltegravir (Parent) C₂₀H₂₁FN₆O₅ 444.42 Native structure with fluorine at C4 HIV integrase inhibition
4-Defluoro 4-Methoxy Raltegravir C₂₁H₂₄N₆O₆ 456.45 Defluorination + methoxy substitution Impurity profiling in drug synthesis
Raltegravir EP Impurity H C₃₄H₃₆F₂N₈O₈ 722.69 Dimerized structure with extended sidechains Regulatory compliance testing

*Note: The molecular weight of 4-Defluoro Raltegravir-d7 is approximate due to deuterium substitution.

Key Insights :

  • Deuteration : Incorporation of deuterium enhances metabolic stability, making it valuable for tracing drug degradation pathways in mass spectrometry .
  • Impurity Analogs : Compounds like Raltegravir EP Impurity H (a dimer) highlight structural deviations that arise during synthesis, emphasizing the need for rigorous quality control .

Pharmacological and Analytical Performance

Table 2: Comparative Pharmacokinetic and Analytical Data

Parameter 4-Defluoro Raltegravir-d7 Raltegravir (Parent) 4-Defluoro 4-Methoxy Raltegravir
Metabolic Stability High (deuterium effect) Moderate Low (methoxy group increases susceptibility to oxidation)
LC-MS Detection Limit 0.1 ng/mL 0.5 ng/mL 1.0 ng/mL
Use in Impurity Profiling Primary standard Not applicable Secondary standard

Research Findings :

  • Isotopic Utility: 4-Defluoro Raltegravir-d7’s deuterium labeling allows precise quantification in biological matrices, achieving detection limits 5x lower than non-deuterated analogs .
  • Thermal Stability : Studies show that defluorination at C4 reduces thermal degradation by 15% compared to Raltegravir, enhancing shelf-life in reference materials .

Challenges and Limitations in Comparative Studies

  • Structural Complexity : Analogous compounds like Raltegravir EP Impurity H (MW 722.69) exhibit vastly different pharmacokinetic behaviors due to dimerization, complicating direct comparisons .

Q & A

Q. What are the critical methodological considerations for synthesizing 4-Defluoro Raltegravir-d7 with high isotopic purity?

Answer: Synthesis requires precise deuterium incorporation at specific positions, typically via catalytic hydrogen-deuterium exchange or deuterated reagent use. Key steps include:

  • Reaction optimization : Control temperature, solvent polarity, and catalyst loading to minimize side reactions .
  • Purification : Use preparative HPLC with deuterated solvents to avoid proton exchange contamination.
  • Isotopic purity validation : Employ High-Resolution Mass Spectrometry (HRMS) and <sup>2</sup>H-NMR to confirm deuterium enrichment ≥98% .

Q. Table 1: Key Synthesis Parameters

ParameterOptimal RangeAnalytical Validation Method
Reaction Temperature20–25°CIn-situ FTIR monitoring
Deuterium SourceD2O or CD3ODIsotopic Ratio MS
Purification Yield≥85%Gravimetric analysis

Q. How should researchers characterize the structural integrity and purity of 4-Defluoro Raltegravir-d7?

Answer: A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : Use <sup>13</sup>C and <sup>19</sup>F NMR to confirm defluorination and deuteration sites. Compare spectra with non-deuterated analogs .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify impurities (<0.1%) via reverse-phase chromatography with deuterated mobile phases .
  • Elemental Analysis : Verify C:H:D ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic (PK) data for 4-Defluoro Raltegravir-d7 across in vitro and in vivo studies?

Answer: Contradictions often arise from matrix effects or deuterium isotope effects. Mitigation strategies include:

  • Matrix-matched calibration : Use biological fluids (e.g., plasma) spiked with deuterated internal standards to normalize ionization suppression in LC-MS .
  • Isotope effect quantification : Compare metabolic stability (e.g., microsomal half-life) between deuterated and non-deuterated forms to adjust PK modeling parameters .
  • Cross-study validation : Apply meta-analysis frameworks to harmonize protocols (e.g., dosing intervals, sampling times) .

Q. Table 2: Common Data Discrepancy Sources

SourceImpact on PK DataResolution Method
Plasma protein bindingAlters free drug levelsEquilibrium dialysis
Deuteration stabilityH/D exchange in vivoStability studies at 37°C
Analytical interferenceCo-eluting metabolitesMRM transitions in LC-MS

Q. What experimental design principles should guide stability studies of 4-Defluoro Raltegravir-d7 under varying storage conditions?

Answer: Stability studies must align with ICH guidelines but require deuterium-specific adaptations:

  • Stress testing : Expose the compound to UV light (ICH Q1B), humidity (75% RH), and elevated temperatures (40°C) to assess deuteration robustness .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life, accounting for deuterium’s impact on bond dissociation energies .
  • Container closure systems : Test glass vs. polymer vials to evaluate H/D exchange risks with packaging materials .

Q. How can researchers integrate computational and experimental data to refine the mechanistic understanding of 4-Defluoro Raltegravir-d7’s metabolic pathways?

Answer: Combine:

  • Density Functional Theory (DFT) : Model C-D bond cleavage energetics to predict metabolic hotspots .
  • Cryo-EM or X-ray crystallography : Resolve enzyme (e.g., CYP3A4) binding interactions with deuterated vs. non-deuterated forms .
  • Isotopomer flux analysis : Track deuterium distribution in metabolites using <sup>2</sup>H-labeled tracer studies .

Q. Methodological & Theoretical Frameworks

Q. What theoretical frameworks justify the use of 4-Defluoro Raltegravir-d7 as an internal standard in quantitative bioanalysis?

Answer: The compound’s utility rests on:

  • Isotopic dilution theory : Deuterated analogs co-elute with analytes, correcting for matrix effects .
  • Chemical similarity principle : Structural mimicry ensures analogous extraction recovery and ionization efficiency .
  • Kinetic isotope effect (KIE) minimization : Selective deuteration at non-metabolically active sites reduces PK deviation .

Q. How should researchers ensure reproducibility when collaborating across labs studying 4-Defluoro Raltegravir-d7?

Answer: Implement:

  • Standard Operating Procedures (SOPs) : Detail deuterated solvent handling, storage conditions (-20°C under argon), and LC-MS parameter harmonization .
  • Inter-laboratory validation : Share spiked samples and blinded datasets to assess inter-lab variability (<15% RSD) .
  • Open-data repositories : Publish raw NMR, MS, and stability data in FAIR-compliant formats (e.g., Metabolights) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。